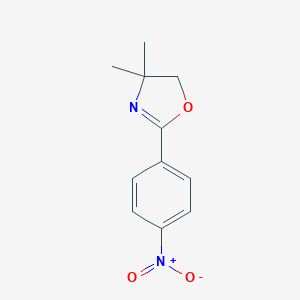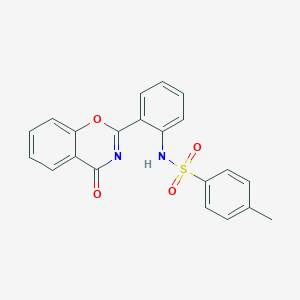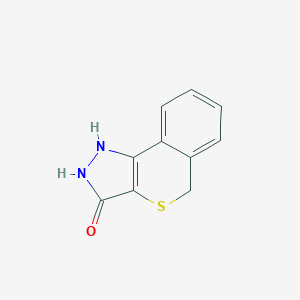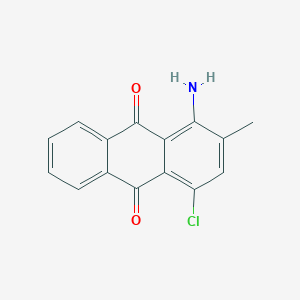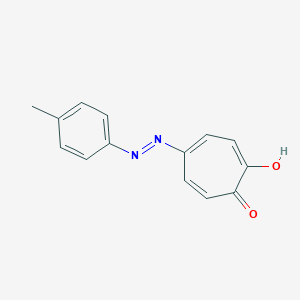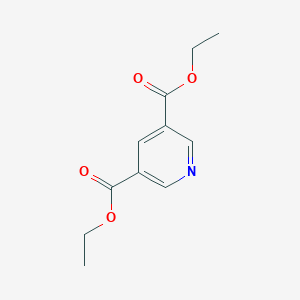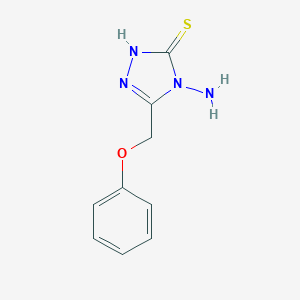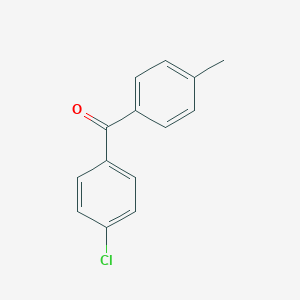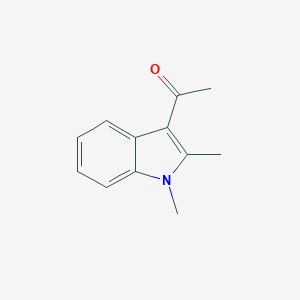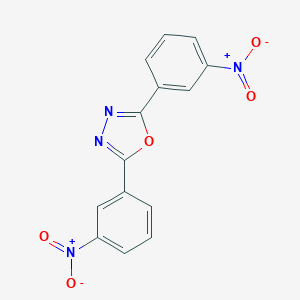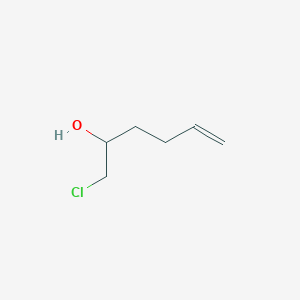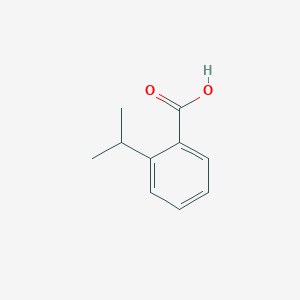
2-Isopropylbenzoic acid
Descripción general
Descripción
2-Isopropylbenzoic acid, also known as o-cuminic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the carboxyl group is substituted at the ortho position with an isopropyl group. This compound is a white crystalline solid with a melting point of 61-64°C and a boiling point of 269.9°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropylbenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of 2-isopropylbenzonitrile. The nitrile is treated with potassium hydroxide in ethylene glycol at 170°C for 3.5 hours. The reaction mixture is then cooled, acidified with hydrochloric acid, and extracted with ethyl acetate to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the oxidation of cumene (isopropylbenzene) using potassium permanganate or other strong oxidizing agents. This method is advantageous due to the availability and low cost of cumene .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-isopropylbenzaldehyde or this compound derivatives.
Reduction: The carboxyl group can be reduced to form 2-isopropylbenzyl alcohol.
Substitution: The isopropyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Isopropylbenzaldehyde, this compound derivatives.
Reduction: 2-Isopropylbenzyl alcohol.
Substitution: 2-Nitroisopropylbenzoic acid, 2-sulfoisopropylbenzoic acid, 2-halogenated isopropylbenzoic acids.
Aplicaciones Científicas De Investigación
2-Isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Benzoic acid: The parent compound, lacking the isopropyl group.
2-Methylbenzoic acid: Similar structure with a methyl group instead of an isopropyl group.
2-Ethylbenzoic acid: Contains an ethyl group instead of an isopropyl group.
2-tert-Butylbenzoic acid: Contains a tert-butyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylbenzoic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. The isopropyl group provides steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its analogs.
Propiedades
IUPAC Name |
2-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANZVKGLDQDFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901047 | |
| Record name | o-Isopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-04-2 | |
| Record name | Benzoic acid, 2-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Isopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of the isopropyl group in 2-isopropylbenzoic acid influence its properties compared to other substituted benzoic acids?
A1: [] The isopropyl group in this compound exhibits intriguing steric effects. Unlike 2-tert-butylbenzoic acid, which adopts a single conformation, this compound exists in two planar conformations in equilibrium. This conformational flexibility results in a steric effect closer to that of a methyl group rather than the bulkier tert-butyl group. This has significant implications for its acidity. In the gas phase, its acidity is influenced by pole/induced dipole interactions in the anion, similar to 2-methylbenzoic acid. Interestingly, in 3-isopropylbenzoic acid, the isopropyl group exerts a steric influence resembling tert-butyl more than methyl, highlighting the importance of positional effects. In solvents like methanol and dimethyl sulfoxide, these steric effects and the pole/induced dipole interactions are attenuated, positioning the isopropyl group's impact between methyl and tert-butyl on the steric substituent constant scale.
Q2: Can cerium(IV) carboxylate act as a photocatalyst for reactions involving this compound?
A2: [] Yes, research indicates that cerium(IV) carboxylates, generated in situ by mixing Ce(OtBu)4 with carboxylic acids like this compound, function as efficient photocatalysts under blue light irradiation and in the presence of air. Specifically, cerium(IV) carboxylate catalyzes the direct lactonization of this compound, yielding the corresponding peroxy lactone and γ-lactone. This reaction proceeds through an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) mechanism. Notably, the hexanuclear Ce(IV) carboxylate clusters formed in the reaction mixture and their ligand-to-metal charge transfer characteristics contribute to the high catalytic efficiency observed in transforming the carboxylate ligands into carboxyl radicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
